molecular formula C12H13FN6O2 B2379590 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034360-40-0

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2379590
CAS RN: 2034360-40-0
M. Wt: 292.274
InChI Key: KHBQTMSNVVXXJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular weight of the compound is 277.255 grams per mole. The molecular formula is C13H12FN3O3. The compound has a pale yellow color and is stable under normal laboratory conditions.


Chemical Reactions Analysis

The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The structure-activity relationship (SAR) studies leading to the discovery of this compound are described in the literature .


Physical And Chemical Properties Analysis

The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its melting point is 210-214°C. The compound is thermally stable .

Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure allows for various applications in drug discovery and development. The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Acetylcholinesterase (AChE) Binders

The compound could represent a promising starting point for the development of AChE binders . AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease and other conditions.

Cytotoxic Activity

Substituted derivatives of this compound have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests potential applications in the development of anticancer drugs.

Antimicrobial Activity

Imidazole, a component of this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, antifungal, and antiviral activities , suggesting potential antimicrobial applications for this compound.

Anti-inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activity . This suggests potential applications in the development of drugs for the treatment of diabetes.

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQTMSNVVXXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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